3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
The compound is a benzenesulfonamide derivative, which suggests it could have potential medicinal properties, as many drugs in this class are used as diuretics, antidiabetic drugs, and antibiotics. It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom .
Molecular Structure Analysis
The molecular formula of the compound is C22H28N2O5S, and its molecular weight is 432.54. The compound contains several functional groups, including a benzenesulfonamide, a propoxy group, and a tetrahydrobenzo[b][1,4]oxazepin ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzenesulfonamide group could potentially undergo hydrolysis, while the tetrahydrobenzo[b][1,4]oxazepin ring might be involved in ring-opening reactions .Scientific Research Applications
Cancer Treatment Applications
Benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide groups, have been explored for their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research on benzenesulfonamide derivatives also includes the synthesis of compounds with potential antimicrobial properties. For example, Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various bacterial strains (Alyar et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Certain benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isozymes, which are relevant for conditions like glaucoma and neuropathic pain. These studies highlight the therapeutic potential of such compounds in treating various diseases by targeting specific enzymes (Alafeefy et al., 2015).
Novel Compound Synthesis
The synthesis of novel benzenesulfonamide derivatives, including their characterization and evaluation for potential biomedical applications, is a significant area of research. This includes exploring new synthetic pathways and assessing the biological activities of these compounds (Khodairy, Ali, & El-wassimy, 2016).
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-28-19-10-8-17(12-15(19)2)30(26,27)23-16-7-9-20-18(13-16)24(5)21(25)22(3,4)14-29-20/h7-10,12-13,23H,6,11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZKPCLOXGQWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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